

Unveiling the Precise Architecture of 9,10-Dicyanoanthracene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Dicyanoanthracene

Cat. No.: B074266

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of **9,10-Dicyanoanthracene** (DCA), a molecule of significant interest in materials science and electronics. The following sections detail the crystallographic data, experimental protocols for its determination, and a logical workflow of the structural analysis, offering valuable insights for researchers, scientists, and professionals in drug development.

Crystallographic Data Summary

The crystal structure of **9,10-Dicyanoanthracene** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is based on the Cambridge Structural Database (CSD) entry CCDC 840471. The associated scientific publication is found in *Nanoscale*, 2011, 3, 3646-3648.[1]

Parameter	Value
Chemical Formula	C ₁₆ H ₈ N ₂
Formula Weight	228.25
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.412(2)
b (Å)	14.789(4)
c (Å)	9.035(2)
α (°)	90
β (°)	114.23(3)
γ (°)	90
Volume (Å ³)	1024.3(4)
Z	4
Density (calculated) (Mg/m ³)	1.481
Absorption Coefficient (mm ⁻¹)	0.089
F(000)	472
Temperature (K)	293(2)

Experimental Protocols

The determination of the crystal structure of **9,10-Dicyanoanthracene** involves a multi-step process, from the synthesis of the material to the final refinement of the crystallographic data.

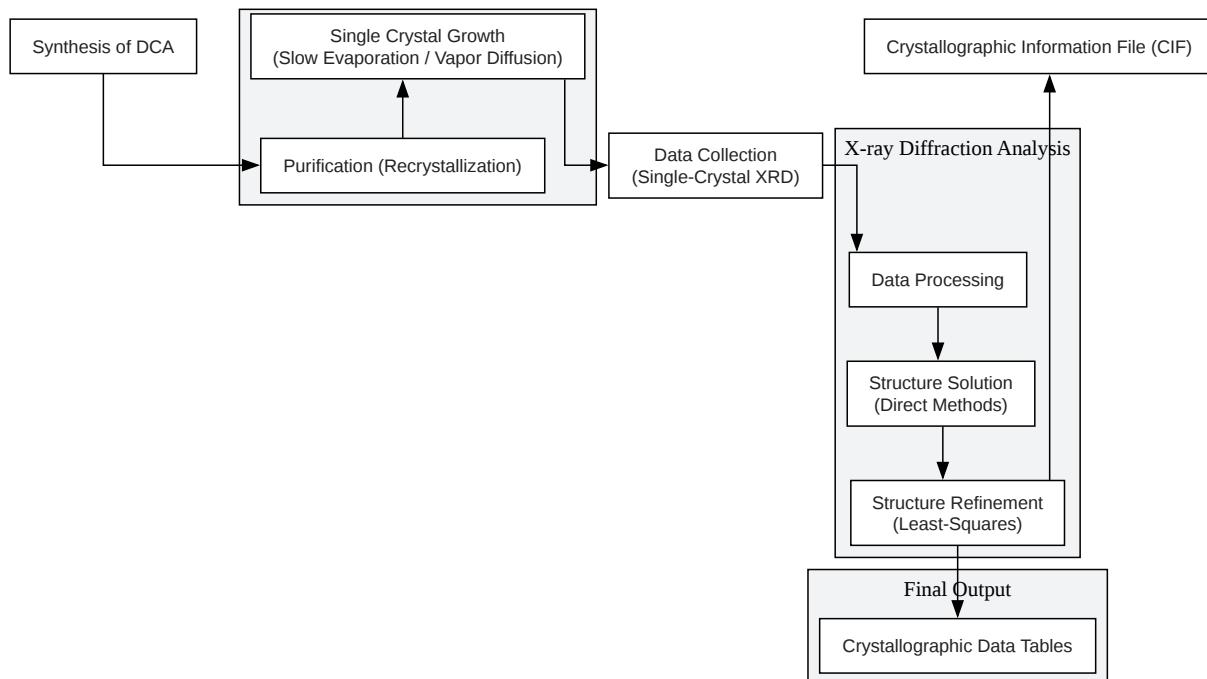
Synthesis of 9,10-Dicyanoanthracene

A common method for the synthesis of **9,10-Dicyanoanthracene** involves the reaction of 9,10-dibromoanthracene with a cyanide source. A typical procedure is as follows:

- Reactants: 9,10-dibromoanthracene and cuprous cyanide (CuCN).
- Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or pyridine is typically used.
- Procedure: 9,10-dibromoanthracene and an excess of cuprous cyanide are refluxed in the chosen solvent for several hours.
- Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The crude product precipitates and is collected by filtration.
- Purification: The crude **9,10-Dicyanoanthracene** is then purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and benzene, to yield yellow, needle-like crystals.

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For **9,10-Dicyanoanthracene**, a slow evaporation or vapor diffusion method is often employed:


- Solvent Selection: A solvent in which **9,10-Dicyanoanthracene** has moderate solubility is chosen. This could include solvents like toluene, chloroform, or a mixture of solvents.
- Slow Evaporation: A saturated solution of purified DCA is prepared in the selected solvent. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for the slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of DCA increases, leading to the formation of single crystals.
- Vapor Diffusion: A concentrated solution of DCA is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which DCA is poorly soluble. The anti-solvent vapor slowly diffuses into the DCA solution, reducing its solubility and promoting the growth of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data for the crystal structure associated with CCDC 840471 was collected at a temperature of 293(2) K using MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- Structure Solution: The initial crystal structure is solved using direct methods, which are computational algorithms that use the measured reflection intensities to determine the phases of the X-rays scattered by the crystal.
- Structure Refinement: The initial structural model is then refined against the experimental data using full-matrix least-squares on F^2 . This iterative process adjusts the atomic positions, and their displacement parameters to minimize the difference between the observed and calculated structure factors. The final R-factor provides a measure of the quality of the fit between the model and the experimental data.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of **9,10-Dicyanoanthracene**.

[Click to download full resolution via product page](#)

*Workflow for Crystal Structure Determination of **9,10-Dicyanoanthracene**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Dicyanoanthracene | C16H8N2 | CID 71035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Precise Architecture of 9,10-Dicyanoanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074266#crystal-structure-of-9-10-dicyanoanthracene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com